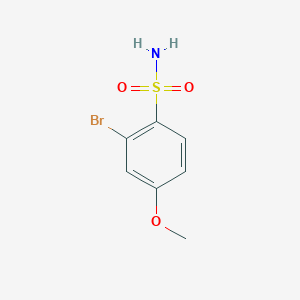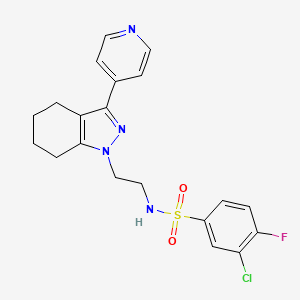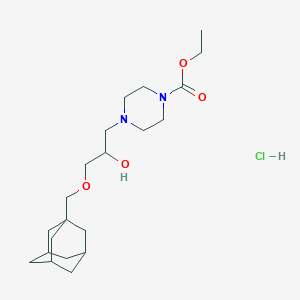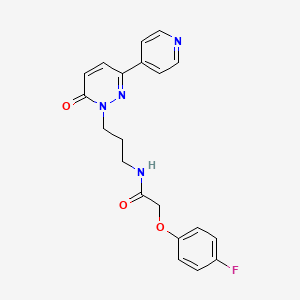
2-Bromo-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C7H8BrNO3S . It has a molecular weight of 266.11 . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-methoxybenzenesulfonamide” consists of a benzene ring substituted with a bromo group, a methoxy group, and a sulfonamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photosensitizing Abilities
2-Bromo-4-methoxybenzenesulfonamide derivatives are being explored for their utility in photodynamic therapy (PDT), particularly in the treatment of cancer. These compounds, such as zinc phthalocyanines substituted with benzenesulfonamide units, demonstrate strong fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are essential for Type II mechanisms in PDT, positioning these compounds as potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022).
Antitumor Potential
Some sulfonamide-focused compounds, including those related to 2-Bromo-4-methoxybenzenesulfonamide, have shown promising results in antitumor screenings. These compounds, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, exhibit potent cell cycle inhibitory properties and have progressed to clinical trials for their antitumor effects (Owa et al., 2002).
Photophysicochemical Properties for Photocatalytic Applications
The photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, including derivatives of 2-Bromo-4-methoxybenzenesulfonamide, have been investigated for their potential in photocatalytic applications. These properties make them suitable as photosensitizers in various photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).
Analytical Applications
Compounds such as sodium N-bromo-p-nitrobenzenesulfonamide, related to 2-Bromo-4-methoxybenzenesulfonamide, have been synthesized and used as oxidizing titrants in analytical applications. Their straightforward synthesis and effective titration capabilities make them valuable in various analytical contexts (Gowda et al., 1983).
Corrosion Inhibition
Piperidine derivatives related to 2-Bromo-4-methoxybenzenesulfonamide have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations indicate that these compounds can effectively inhibit corrosion, showcasing their potential in industrial applications (Kaya et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXSJXZJPQACIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2661472.png)
![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)

![N'-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2661479.png)
![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)

![3-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2661491.png)


![6-Azaspiro[3.4]octan-2-ol](/img/structure/B2661495.png)